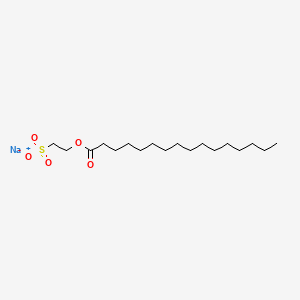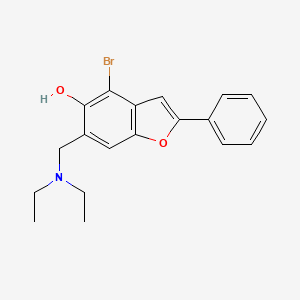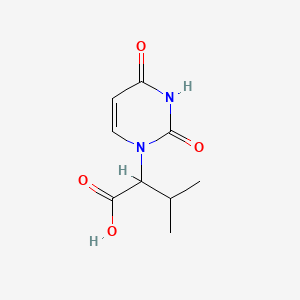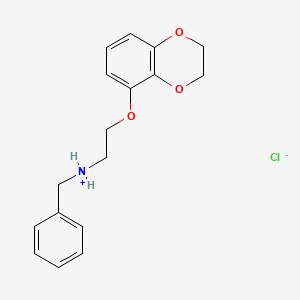
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt is a chemical compound with the molecular formula C18H36O5S.Na. It is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a sulfoethyl ester group and a sodium salt. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 2-sulfoethyl ester, sodium salt typically involves the esterification of hexadecanoic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction.
Solvents: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexadecanoic acid, 2-sulfoethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanoic acid and 2-sulfoethanol.
Oxidation: The sulfoethyl group can be oxidized to form sulfonic acid derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Ion-exchange resins or solutions of other metal salts.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and 2-sulfoethanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Compounds with different cations replacing sodium.
Scientific Research Applications
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell culture and molecular biology experiments as a component of media and buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its ability to reduce surface tension and enhance cleaning efficiency.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 2-sulfoethyl ester, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The sulfoethyl group interacts with water molecules, while the hydrophobic hexadecanoic acid chain interacts with non-polar substances, facilitating the formation of micelles and emulsions.
Comparison with Similar Compounds
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt can be compared with other similar surfactant compounds, such as:
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar surfactant properties but with an ether linkage.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with a similar alkyl chain length but different ionic properties.
Uniqueness: this compound is unique due to its specific combination of a long hydrophobic chain and a sulfoethyl ester group, providing distinct surfactant properties and applications in various fields.
Properties
CAS No. |
36915-65-8 |
|---|---|
Molecular Formula |
C18H35NaO5S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
sodium;2-hexadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
KWFZLOFTBBTQIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)




![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)



